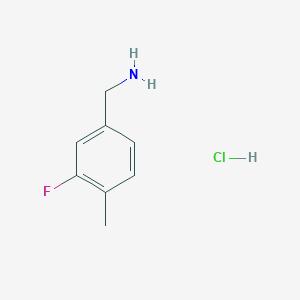

3-Fluoro-4-methylbenzylamine hydrochloride

Description

Contextualization within Fluorinated Benzylamine (B48309) Chemistry

Fluorinated benzylamines are a class of organic compounds that have garnered substantial attention in scientific research. The strategic incorporation of fluorine into the benzylamine scaffold can profoundly influence the molecule's physicochemical properties. nih.gov These modifications can include alterations in basicity (pKa), lipophilicity, and metabolic stability.

The introduction of a fluorine atom, the most electronegative element, can create unique electronic effects within the molecule. This can impact intermolecular interactions, such as hydrogen bonding and dipole-dipole interactions, which are crucial in areas like drug-receptor binding. Furthermore, the carbon-fluorine bond is exceptionally strong, which can enhance the metabolic stability of a molecule by blocking sites susceptible to oxidative metabolism.

Significance as a Research Molecule and Synthetic Precursor

The primary significance of 3-Fluoro-4-methylbenzylamine (B1304794) hydrochloride in the scientific community lies in its utility as a synthetic precursor or a building block. Its bifunctional nature, possessing both a reactive amine group and a fluorinated aromatic ring, allows for its incorporation into a wide array of more complex molecular architectures.

While specific, publicly available research detailing the direct use of 3-Fluoro-4-methylbenzylamine hydrochloride in named reactions is limited, the synthetic utility of closely related fluorinated benzylamines is well-documented in patent literature and chemical synthesis publications. For instance, fluorinated aromatic compounds are crucial intermediates in the synthesis of various pharmaceuticals and agrochemicals. google.com The amine functional group of this compound can readily undergo a variety of chemical transformations, including:

Amide bond formation: Reaction with carboxylic acids, acid chlorides, or anhydrides to form amides.

Reductive amination: Reaction with aldehydes or ketones to form secondary or tertiary amines.

N-alkylation and N-arylation: Introduction of alkyl or aryl substituents on the nitrogen atom.

These reactions allow chemists to integrate the 3-fluoro-4-methylphenyl motif into larger molecules, thereby leveraging the unique properties conferred by the fluorine and methyl substitution. The synthesis of related compounds, such as 3-fluoro-4-methylbenzonitrile (B68015), often involves multi-step processes where a benzylamine derivative could be a key intermediate. google.com The development of efficient synthetic routes to such fluorinated building blocks is an active area of chemical research.

Structure

3D Structure of Parent

Properties

IUPAC Name |

(3-fluoro-4-methylphenyl)methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FN.ClH/c1-6-2-3-7(5-10)4-8(6)9;/h2-4H,5,10H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYFUHPKOIPHYCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)CN)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

381237-35-0 | |

| Record name | 1-(3-fluoro-4-methylphenyl)methanamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 3 Fluoro 4 Methylbenzylamine Hydrochloride

Established Synthetic Routes and Reaction Conditions

Established methodologies for synthesizing 3-fluoro-4-methylbenzylamine (B1304794) primarily rely on functional group transformations of readily available substituted toluene (B28343) derivatives. These routes are characterized by their robustness and scalability.

Reduction-Based Approaches (e.g., nitro compound reduction)

Reduction-based strategies are a cornerstone in the synthesis of benzylamines. These methods typically involve the chemical reduction of a nitrile or a nitro group to the desired aminomethyl functionality.

A prevalent pathway begins with 3-fluoro-4-methylbenzonitrile (B68015). sigmaaldrich.com The nitrile group (C≡N) can be effectively reduced to a primary amine group (-CH₂NH₂) through catalytic hydrogenation. researchgate.net This transformation is commonly carried out using various catalytic systems. High selectivity towards the primary amine is often achieved with catalysts such as Raney® nickel or rhodium, though systems based on nickel, ruthenium, and palladium have also been successfully developed. researchgate.net The reaction typically involves hydrogen gas (H₂) as the reductant in a suitable solvent like ethanol (B145695) or methanol.

Table 1: General Conditions for Nitrile Reduction

| Starting Material | Catalyst | Reducing Agent | Product |

|---|---|---|---|

| 3-Fluoro-4-methylbenzonitrile | Raney Ni, Pd/C, or Ru complex researchgate.netacs.org | H₂ | 3-Fluoro-4-methylbenzylamine nih.gov |

An alternative, though less direct, reduction-based approach involves the reduction of a corresponding nitro compound. This multi-step synthesis would start from 3-fluoro-4-methyltoluene, which would first undergo nitration to introduce a nitro group (-NO₂), followed by reduction of the nitro group to an amine (-NH₂) and subsequent functionalization. A more direct precursor, if available, would be 1-(chloromethyl)-3-fluoro-4-methyl-2-nitrobenzene. However, a more analogous route described in patent literature for a similar compound involves the nitration of a starting aromatic compound, followed by reduction of the resulting nitro derivative to an aniline (B41778). google.com This aniline can then be further modified. Common reducing agents for converting an aromatic nitro group to an aniline include metals in acidic media (e.g., Fe, Zn, SnCl₂) or catalytic hydrogenation with catalysts like palladium on carbon (Pd/C). google.com

Amination Strategies (e.g., direct amination of benzyl (B1604629) halides)

Direct amination provides a straightforward route to benzylamines from their corresponding benzyl halides. In this approach, 3-fluoro-4-methylbenzyl chloride serves as the key electrophile. The reaction involves the nucleophilic substitution of the chloride by an amine source. For the synthesis of the primary amine, ammonia (B1221849) (NH₃) is used as the nucleophile. This reaction, known as the Gabriel synthesis or direct ammonolysis, typically requires elevated temperature and pressure to proceed effectively, often carried out in a solvent such as ethanol. The initial reaction yields the primary amine, which is then protonated to form the final hydrochloride salt.

Strategies Involving Substituted Benzyl Halides and Amines

The same fundamental amination strategy can be applied to produce N-substituted derivatives of 3-fluoro-4-methylbenzylamine. By reacting 3-fluoro-4-methylbenzyl chloride with a primary or secondary amine instead of ammonia, N-alkylated or N-dialkylated benzylamines can be synthesized. For instance, a reaction with methylamine (B109427) (CH₃NH₂) would yield N-methyl-(3-fluoro-4-methylbenzyl)amine. This type of reaction is well-documented for analogous compounds, such as the synthesis of (4-Fluoro-benzyl)-methyl-amine. chemicalbook.com

Table 2: Synthesis of a Substituted Benzylamine (B48309) Analogue

| Benzyl Halide | Amine | Product |

|---|---|---|

| 4-Fluorobenzyl chloride | Methylamine | (4-Fluoro-benzyl)-methyl-amine chemicalbook.com |

This highlights the versatility of using substituted benzyl halides as precursors for a diverse range of amine products.

Novel and Advanced Synthetic Approaches

Recent advancements in synthetic chemistry have introduced more sophisticated and efficient methods for amine synthesis, including stereoselective and catalytic approaches.

Stereoselective Synthesis Methodologies

Stereoselective synthesis methodologies are designed to control the three-dimensional arrangement of atoms, leading to the formation of a specific stereoisomer. These methods are critical in pharmaceutical development where the chirality of a molecule dictates its biological activity.

However, the target compound, 3-fluoro-4-methylbenzylamine, is an achiral molecule as it does not possess a stereocenter. nih.gov Therefore, stereoselective synthesis methodologies are not directly applicable or necessary for its preparation. Such advanced techniques are instead employed for the synthesis of chiral derivatives or analogues of benzylamine that contain one or more stereocenters, for example, at the alpha-carbon position (the carbon atom attached to both the benzene (B151609) ring and the nitrogen atom). nih.govnih.gov Methods for creating these chiral centers include the asymmetric hydrogenation of imines or the stereoselective functionalization of C-F bonds in related fluorinated compounds. nih.govnih.govsemanticscholar.org

Catalytic Synthesis Applications (e.g., reductive alkylation, asymmetric hydrogenation)

Modern catalytic methods offer efficient and selective pathways to amines. Reductive amination (also known as reductive alkylation) is a powerful and widely used technique that forms amines from carbonyl compounds.

This approach, applied to the synthesis of 3-fluoro-4-methylbenzylamine, would start with 3-fluoro-4-methylbenzaldehyde (B1272653). chemimpex.comnih.govsigmaaldrich.com The aldehyde first reacts with an ammonia source to form an intermediate imine in situ. This imine is then immediately reduced to the corresponding primary amine. A variety of reducing agents can be used, with sodium borohydride (B1222165) (NaBH₄) and its derivatives being common choices. The tandem reductive amination-amidation of keto acids with certain amine-borane complexes has also been demonstrated for related substrates. purdue.edu

Table 3: Reductive Amination Pathway

| Starting Material | Reagents | Intermediate | Product |

|---|

Asymmetric hydrogenation is another advanced catalytic application, primarily used for the enantioselective synthesis of chiral amines from prochiral precursors like enamines or imines. nih.govamanote.com As with other stereoselective methods, because the target molecule is achiral, asymmetric hydrogenation is not a required strategy for its synthesis. It remains, however, a critical technology in modern organic synthesis for producing optically active amines that are valuable as pharmaceutical ingredients and chiral auxiliaries. nih.gov

Multicomponent Reactions Incorporating 3-Fluoro-4-methylbenzylamine Hydrochloride

Multicomponent reactions (MCRs) offer an efficient approach to complex molecules from simple starting materials in a single step, enhancing atom economy and reducing waste. Several MCRs could potentially incorporate 3-Fluoro-4-methylbenzylamine as the amine component.

One such example is a three-component reaction involving benzylamines, diethyl phosphite, and triethyl orthoformate. mdpi.com The course of this reaction is highly dependent on the stoichiometry of the reactants and the reaction conditions, yielding either N-benzylaminomethylenebisphosphonic acids or N-benzylaminobenzylphosphonates. mdpi.com For substituted benzylamines, the formation of aminophosphonates is often favored. mdpi.com

Another relevant MCR is the Mannich reaction, a three-component condensation of an active hydrogen compound, an aldehyde, and a primary or secondary amine. nih.gov While typically requiring activated C-H bonds, recent advancements have demonstrated the feasibility of using unactivated benzylic C(sp³)–H bonds in double Mannich reactions. nih.gov This opens up possibilities for novel transformations involving benzylamines.

The Petasis reaction, or borono-Mannich reaction, is another powerful MCR that combines an amine, a carbonyl compound, and a vinyl- or aryl-boronic acid to produce substituted amines. wikipedia.org Chiral benzylamines have been shown to induce high diastereoselectivity in this reaction, highlighting its utility in asymmetric synthesis. wikipedia.org

Furthermore, isocyanide-based MCRs like the Ugi and Passerini reactions are well-suited for creating molecular diversity. nih.govwikipedia.orgwikipedia.org The Ugi four-component reaction (Ugi-4CR) combines an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to generate α-acetamido carboxamide derivatives. nih.gov Studies have utilized benzylamine as the amine component in the optimization of Ugi reactions. nih.govacs.org The Passerini reaction, a three-component condensation of a carboxylic acid, a carbonyl compound, and an isocyanide, yields α-acyloxyamides. wikipedia.orgorganic-chemistry.org

The Biginelli reaction, which synthesizes 3,4-dihydropyrimidin-2(1H)-ones from an aryl aldehyde, a β-dicarbonyl compound, and urea, could also be adapted to include benzylamine derivatives, further expanding the synthetic possibilities. wikipedia.orgorganic-chemistry.org

The following table summarizes potential multicomponent reactions involving a benzylamine component, which could be adapted for 3-Fluoro-4-methylbenzylamine.

| Reaction Name | Components | Potential Product Type |

| Benzylamine, Diethyl Phosphite, Triethyl Orthoformate Reaction | Benzylamine, Diethyl Phosphite, Triethyl Orthoformate | N-benzylaminobenzylphosphonates |

| Mannich Reaction | Benzylamine, Aldehyde, Active C-H Compound | β-Amino carbonyl compounds |

| Petasis Reaction | Benzylamine, Carbonyl, Vinyl/Aryl-boronic acid | Substituted amines |

| Ugi Reaction | Benzylamine, Aldehyde/Ketone, Carboxylic Acid, Isocyanide | α-Acetamido carboxamides |

| Passerini Reaction | Carboxylic Acid, Aldehyde/Ketone, Isocyanide (amine can be a precursor) | α-Acyloxy amides |

| Biginelli Reaction | Aryl Aldehyde, β-Dicarbonyl Compound, Urea/Thiourea (amine can be a precursor) | Dihydropyrimidinones |

Industrial-Scale Synthetic Considerations in Academic Contexts

The transition from laboratory-scale synthesis to industrial production necessitates a focus on process optimization and the exploration of advanced manufacturing technologies like continuous flow synthesis. While specific industrial synthesis data for this compound is not publicly available, academic studies on related benzylamines provide valuable insights.

Process optimization aims to improve reaction efficiency, yield, and safety while minimizing costs and environmental impact. For the synthesis of benzylamines, key parameters for optimization include catalyst selection, reaction temperature, pressure, and reactant concentrations.

In the context of benzylamine synthesis via catalytic hydrogenation of benzonitrile (B105546), studies have investigated various catalyst systems. For instance, a skeletal nickel catalyst has been used, with optimization of reaction temperature and pressure to achieve high yields of benzylamine. google.com Another patented process describes the continuous hydrogenation of benzonitrile to benzylamine, highlighting the importance of flow rate and hydrogen-to-benzonitrile ratio. google.com

Biocatalytic approaches are also gaining attention for their sustainability. A multi-enzyme cascade process for benzylamine biosynthesis from L-phenylalanine has been optimized by regulating enzyme expression and the supply of co-substrates, demonstrating a greener synthetic route. nih.govoup.com

The following table outlines key parameters that would require optimization for a potential industrial-scale synthesis of this compound, based on analogous chemical processes.

| Parameter | Objective | Example from Literature (Analogous Systems) |

| Catalyst | Maximize conversion and selectivity | Skeletal nickel for benzonitrile hydrogenation google.com |

| Temperature | Achieve optimal reaction rate and minimize side reactions | 100 °C for continuous hydrogenation of benzonitrile google.com |

| Pressure | Ensure sufficient hydrogenation without excessive energy consumption | 1.1-1.5 MPa for benzonitrile hydrogenation google.com |

| Reactant Concentration | Maximize throughput and yield | Optimization of benzylamine concentration in derivatization reactions researchgate.net |

| Solvent | Ensure good solubility and facilitate product isolation | Methanol in the reductive amination of benzaldehyde (B42025) google.com |

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and the potential for automation and scalability. The application of flow chemistry to the synthesis of amines and their derivatives is an active area of research.

The gas-phase continuous synthesis of benzylamine from benzyl alcohol via tandem dehydrogenation/amination/reduction over heterogeneous catalysts has also been demonstrated. hw.ac.uk This process highlights the potential for integrated reaction sequences in a flow setup. While direct application to this compound has not been reported, these examples showcase the feasibility and benefits of adopting continuous flow technology for the synthesis of substituted benzylamines. The precise control over reaction parameters in a flow reactor could be particularly beneficial for managing the reactivity of the fluorinated aromatic ring and ensuring selective transformations.

Chemical Reactivity and Mechanistic Investigations of 3 Fluoro 4 Methylbenzylamine Hydrochloride

Fundamental Reaction Pathways

3-Fluoro-4-methylbenzylamine (B1304794) hydrochloride, as a benzylamine (B48309) derivative, engages in a variety of organic reactions. The primary amine is a key site for nucleophilic attack and bond formation, while the substituted aromatic ring can undergo substitution reactions.

The structure of 3-Fluoro-4-methylbenzylamine features two primary sites for nucleophilic substitution: the benzylic carbon and the fluorinated aromatic ring.

Reactions at the Amino Group: The primary amine is inherently nucleophilic and readily attacks electrophilic centers. However, in its hydrochloride salt form, the amine is protonated (-CH2NH3+), which significantly reduces its nucleophilicity. To participate in nucleophilic reactions, the free base, 3-Fluoro-4-methylbenzylamine, must be generated, typically by treatment with a base.

Nucleophilic Aromatic Substitution (SNAr): The fluorine atom on the benzene (B151609) ring can act as a leaving group in nucleophilic aromatic substitution reactions. researchgate.net These reactions are generally challenging for simple aryl fluorides and require strong nucleophiles and often harsh conditions. youtube.com The reaction is facilitated by the presence of electron-withdrawing groups positioned ortho or para to the leaving group, which is not the case in this molecule. The mechanism typically proceeds through a high-energy intermediate known as a Meisenheimer complex. youtube.commasterorganicchemistry.com The alternative benzyne (B1209423) mechanism can also occur under very strong basic conditions, such as with sodium amide (NaNH2). masterorganicchemistry.com

| Reaction Type | Reactant | Product Class | Conditions |

| SNAr | Strong Nucleophile (e.g., RO-, R2N-) | Aryl ether or Aryl amine | High temperature/pressure |

| Benzyne Formation | Strong Base (e.g., NaNH2) | Substituted Aniline (B41778) | Strong basic media |

The functional groups within 3-Fluoro-4-methylbenzylamine hydrochloride exhibit distinct behaviors under oxidative and reductive conditions.

Oxidation: The primary amine can be oxidized to various products, including imines, oximes, or nitriles, depending on the oxidizing agent and reaction conditions. The benzylic carbon is also susceptible to oxidation, which can lead to the formation of the corresponding benzaldehyde (B42025) or benzoic acid derivatives under strong oxidizing conditions.

Reduction: The synthesis of 3-Fluoro-4-methylbenzylamine often involves the reduction of a precursor compound, such as 3-fluoro-4-methylbenzonitrile (B68015) or 3-fluoro-4-methylnitrobenzene. ontosight.ai Therefore, the benzylamine itself is already in a reduced state. Further reduction of the aromatic ring is possible but requires harsh conditions, such as high-pressure hydrogenation, which may also lead to defluorination. The reduction of fluorinated ketones to the corresponding alcohols is a related transformation, where hydride delivery often occurs anti to the fluorine atom. nih.gov

The nucleophilic amino group is the primary site for acylation and alkylation. ontosight.ai These reactions are fundamental for building more complex molecular structures.

Acylation: The free base form of the amine reacts readily with acylating agents like acyl chlorides, anhydrides, or carboxylic acids (in the presence of a coupling agent) to form the corresponding amides. For instance, reacting 3-Fluoro-4-methylbenzylamine with acetyl chloride would yield N-(3-fluoro-4-methylbenzyl)acetamide. Friedel-Crafts acylation can also occur on the aromatic ring, directed by the existing substituents, though the aminomethyl group typically requires protection first. google.com

Alkylation: The amine can be alkylated by reaction with alkyl halides. This process can lead to a mixture of secondary and tertiary amines, as well as the quaternary ammonium (B1175870) salt, as the newly formed amines can also react. Reductive amination, a reaction with an aldehyde or ketone in the presence of a reducing agent, is a more controlled method for producing secondary or tertiary amines.

| Process | Reagent | Functional Group Formed |

| Acylation | Acyl Chloride (R-COCl) | Amide |

| Carboxylic Acid Anhydride (B1165640) ((RCO)2O) | Amide | |

| Carboxylic Acid + Coupling Agent | Amide | |

| Alkylation | Alkyl Halide (R-X) | Secondary/Tertiary Amine |

| Reductive Amination | Aldehyde/Ketone + Reducing Agent | Secondary/Tertiary Amine |

Condensation reactions involving the amino group of 3-Fluoro-4-methylbenzylamine are common. ontosight.ai These reactions involve the joining of two molecules with the elimination of a small molecule, typically water.

A prime example is the formation of imines (or Schiff bases) through condensation with aldehydes or ketones. The reaction is typically reversible and often catalyzed by acid. For example, the reaction with 3-fluoro-4-methylbenzaldehyde (B1272653) would form the corresponding N-(3-fluoro-4-methylbenzylidene)-1-(3-fluoro-4-methylphenyl)methanamine. nih.gov Multi-component reactions, such as those involving β-ketonitriles and aldehydes, can also occur where the amine acts as a nucleophile. mdpi.commdpi.com Amide bond formation using condensing agents is another crucial type of condensation reaction.

A modern and powerful transformation for benzylamines is the deaminative coupling reaction. This process allows the C-N bond of the primary amine to be cleaved and replaced with a new C-C bond, effectively using the amine as a leaving group.

In a notable metal-free approach, benzylamines can be coupled with arylboronic acids. rsc.orgrsc.org The reaction is initiated by converting the primary amine into a good leaving group in situ using a nitrosating reagent like isoamyl nitrite (B80452). This generates a diazonium intermediate, which then reacts with the arylboronic acid to form a diarylmethane product. rsc.org This method avoids the use of mineral acids typically required for diazonium salt formation. rsc.org

Reaction Scheme: Deaminative Coupling 3-Fluoro-4-methylbenzylamine + Arylboronic Acid --(isoamyl nitrite)--> 1-(3-Fluoro-4-methylphenyl)-1-arylmethane + N2 + H2O

Mechanistic Elucidation Studies

Understanding the reaction mechanisms provides insight into the reactivity and allows for the optimization of synthetic routes.

Nucleophilic Aromatic Substitution: Mechanistic studies confirm two main pathways: the addition-elimination mechanism (SNAr) and the elimination-addition (benzyne) mechanism. masterorganicchemistry.com The former proceeds through a resonance-stabilized carbanion intermediate (Meisenheimer complex), and its rate is highly dependent on the electronic nature of the aromatic substituents. youtube.com The benzyne mechanism involves a highly reactive, strained intermediate formed by deprotonation and loss of a leaving group. masterorganicchemistry.com

Condensation Reactions: The mechanism of imine formation begins with the nucleophilic attack of the amine on the carbonyl carbon of an aldehyde or ketone, forming a carbinolamine intermediate. This is followed by proton transfer and subsequent dehydration (loss of water) to yield the imine. The reaction is generally acid-catalyzed to facilitate the dehydration step. mdpi.com

Deaminative Coupling: The mechanism for the metal-free deaminative coupling with arylboronic acids involves the initial nitrosation of the benzylamine by isoamyl nitrite to form a diazonium ion. rsc.org The Lewis-acidic arylboronic acid is proposed to facilitate this step, replacing the need for strong mineral acids. The resulting diazonium species is unstable and loses dinitrogen gas (N2) to form a benzylic carbocation. This carbocation is then trapped by the nucleophilic aryl group from the boronic acid to forge the new carbon-carbon bond, yielding the diarylmethane product. rsc.orgrsc.org

Reaction Mechanism Proposals and Validation (e.g., radical cyclization, hydrogen atom transfer)

Detailed reaction mechanism proposals for this compound, particularly concerning radical cyclization and hydrogen atom transfer (HAT), are not explicitly documented. However, based on the general reactivity of benzylamines and related compounds, plausible mechanistic pathways can be postulated.

HAT is a key step in many oxidation reactions of benzylamines and can be initiated by various radical species. For instance, in reactions mediated by species like the tert-butoxyl radical, hydrogen abstraction from the benzylic position is a common initiation step. researchgate.net The resulting benzyl (B1604629) radical can then undergo further reactions. Validation of such a mechanism for this compound would typically involve kinetic isotope effect studies, where the rate of reaction with a deuterated substrate is compared to the non-deuterated one. A significant kinetic isotope effect would indicate that the C-H bond cleavage is involved in the rate-determining step.

Radical Cyclization: While there are no specific reports on the radical cyclization of this compound, this class of reaction is a powerful tool in organic synthesis for the formation of cyclic compounds. researchgate.net For a radical cyclization to occur, a radical would first need to be generated, likely at the benzylic position via HAT as described above. This radical could then, in principle, add to an appropriately positioned unsaturated bond within the same molecule. The regioselectivity of such cyclizations is governed by Baldwin's rules. Given the structure of 3-fluoro-4-methylbenzylamine, intramolecular radical cyclization would require the presence of a suitable radical acceptor group attached to the amine or another part of the molecule.

Investigation of Intermediates and Transition States

The investigation of reaction intermediates and transition states provides crucial insights into reaction mechanisms. For reactions involving this compound, computational chemistry, specifically density functional theory (DFT), would be a powerful tool to model these transient species. digitellinc.com

In a hypothetical HAT reaction, the transition state would involve the partial breaking of the benzylic C-H bond and the partial formation of a new bond with the abstracting radical. Computational studies could model the geometry and energy of this transition state, providing information about the activation barrier of the reaction.

Similarly, for a proposed radical cyclization, the transition state for the cyclization step could be computationally modeled to predict the feasibility and stereochemical outcome of the reaction. The stability of any potential radical intermediates can also be assessed through computational methods. The substituents on the aromatic ring would be expected to influence the stability of these intermediates and the energy of the transition states. For instance, the methyl group would likely stabilize a radical at the benzylic position through hyperconjugation, while the electron-withdrawing fluorine atom would have a destabilizing inductive effect.

Influence of Fluoro and Methyl Substituents on Reactivity

The reactivity of the benzylamine moiety is significantly modulated by the electronic and steric nature of the substituents on the aromatic ring.

Electronic Effects on Reaction Kinetics and Selectivity

The fluoro and methyl groups at the 3- and 4-positions, respectively, exert opposing electronic effects on the benzene ring, which in turn influences the reactivity of the benzylamine.

The methyl group at the 4-position is an electron-donating group (EDG) through both an inductive effect and hyperconjugation. This increases the electron density of the aromatic ring and can stabilize electron-deficient intermediates and transition states.

The fluorine atom at the 3-position is an electron-withdrawing group (EWG) through a strong inductive effect due to its high electronegativity. However, it can also act as a weak electron-donating group through resonance by donating one of its lone pairs to the aromatic pi-system. In most cases, the inductive effect of fluorine dominates. researchgate.net

The net effect of these two substituents on reaction kinetics and selectivity depends on the specific reaction mechanism.

Reactions involving electrophilic attack on the aromatic ring: The activating effect of the methyl group and the deactivating effect of the fluorine atom will influence the rate and regioselectivity of the reaction.

Reactions at the benzylic position: For reactions proceeding through a transition state with developing positive charge at the benzylic carbon (e.g., SN1-type reactions or some oxidation reactions), the electron-donating methyl group would be stabilizing and thus rate-enhancing. The electron-withdrawing fluorine atom would be destabilizing and rate-retarding. Conversely, for reactions involving a transition state with developing negative charge, the opposite effects would be observed.

The following table summarizes the expected electronic effects of the fluoro and methyl substituents:

| Substituent | Position | Inductive Effect | Resonance Effect | Overall Electronic Effect on Ring |

| Fluoro | 3 | -I (Electron-withdrawing) | +R (Weakly electron-donating) | Deactivating |

| Methyl | 4 | +I (Electron-donating) | Hyperconjugation (Electron-donating) | Activating |

Steric Hindrance Considerations in Reaction Design

Steric hindrance refers to the spatial arrangement of atoms that can impede a chemical reaction. In this compound, the substituents on the aromatic ring can influence the accessibility of the reactive centers.

The methyl group at the 4-position is relatively small and is not expected to exert significant steric hindrance on the benzylamine moiety.

The fluorine atom at the 3-position is also relatively small. However, in certain reaction geometries, particularly those involving attack at the ortho position (C2 or C6), the fluorine atom could introduce some steric hindrance.

Applications of 3 Fluoro 4 Methylbenzylamine Hydrochloride As a Building Block in Complex Chemical Synthesis

Utilization in Agrochemical Synthesis

Fluorine-containing compounds are of significant importance in the agrochemical industry, often exhibiting high efficacy and selectivity as pesticides or herbicides guidechem.comgoogle.com. 3-Fluoro-4-methylbenzylamine (B1304794) hydrochloride can serve as a precursor to 3-fluoro-4-methylbenzonitrile (B68015), a key intermediate in the synthesis of certain fluorine-containing pesticides guidechem.comgoogle.com.

The conversion of a benzylamine (B48309) to a benzonitrile (B105546) can be achieved through various synthetic methods. A common industrial approach involves the diazotization of an aniline (B41778) derivative followed by a Sandmeyer reaction with a cyanide salt. For a benzylamine, the transformation would typically proceed via oxidation to the corresponding benzaldehyde (B42025), formation of an oxime, and subsequent dehydration to yield the nitrile. This nitrile is a versatile intermediate for further elaboration into active agrochemical ingredients.

Role in Materials Science and Polymer Chemistry Research

The incorporation of fluorine into polymers is a well-established strategy for developing high-performance materials with unique properties. Fluorinated polymers, particularly polyimides, are known for their excellent thermal stability, chemical resistance, low dielectric constants, and optical transparency kpi.uamdpi.commdpi.com. These properties make them highly desirable for applications in microelectronics, aerospace, and advanced optics.

Aromatic diamines are the fundamental building blocks for polyimides, and the properties of the final material are highly dependent on the structure of these monomers kpi.ua. 3-Fluoro-4-methylbenzylamine, as a fluorinated monoamine, serves as a model compound and a potential building block for the synthesis of more complex fluorinated diamine monomers. By incorporating the 3-fluoro-4-methylphenyl moiety into a diamine structure, material scientists can fine-tune the properties of the resulting polyimides, aiming to achieve a lower dielectric constant for microelectronic insulators or enhanced optical clarity for flexible displays.

Coordination Chemistry and Ligand Design

Benzylamines and their derivatives are effective ligands in coordination chemistry. They can coordinate directly to metal centers or be readily converted into more complex ligands, such as Schiff bases biointerfaceresearch.comresearchgate.net. A Schiff base is formed through the condensation reaction between a primary amine and an aldehyde or ketone nih.gov.

3-Fluoro-4-methylbenzylamine can be reacted with various carbonyl compounds (e.g., salicylaldehyde (B1680747) or acetylacetone) to generate a range of Schiff base ligands. These ligands possess both nitrogen and potentially oxygen donor atoms, making them excellent chelating agents for a variety of transition metals. The presence of the fluorine atom on the aromatic ring subtly influences the electronic properties of the ligand. This electronic perturbation, stemming from fluorine's high electronegativity, can modify the electron density at the metal center of the resulting complex. This modulation can, in turn, affect the catalytic activity, magnetic properties, or spectroscopic features of the metal complex, making fluorinated ligands like those derived from 3-fluoro-4-methylbenzylamine valuable tools for designing coordination compounds with specific functions researchgate.netsouthampton.ac.uk.

Synthesis of Metal Complexes (e.g., Iridium(III) complexes)

The synthesis of half-sandwich dichloridoiridium(III) complexes incorporating a derivative of 3-fluoro-4-methylbenzylamine has been successfully demonstrated. Specifically, the reaction of 3-fluoro-N-methylbenzylamine with the dimeric iridium precursor, [(η⁵-Cp)IrCl₂]₂, where Cp represents pentamethylcyclopentadienyl, yields a monomeric iridium(III) complex. This synthetic approach involves the coordination of the benzylamine ligand to the iridium center.

The reaction is typically carried out in a suitable solvent, and the resulting complex can be isolated in good yield. The structure of these complexes is often characterized by a "piano-stool" geometry, where the bulky pentamethylcyclopentadienyl ligand acts as the "seat," and the benzylamine and two chloride ligands form the "legs" of the stool.

Detailed structural elucidation of these complexes is achieved through a combination of analytical techniques. Single-crystal X-ray crystallography provides precise information on bond lengths and angles, confirming the coordination of the 3-fluoro-N-methylbenzylamine ligand to the iridium atom. Spectroscopic methods, including ¹H-NMR and ¹³C-NMR, are also employed to characterize the complex in solution and confirm its purity.

Table 1: Synthesis of a Representative Iridium(III) Complex

| Reactant 1 | Reactant 2 | Product | Characterization Methods |

| [(η⁵-Cp)IrCl₂]₂ | 3-Fluoro-N-methylbenzylamine | [(η⁵-Cp)Ir(C₈H₁₀FN)Cl₂] | X-ray Crystallography, ¹H-NMR, ¹³C-NMR, Elemental Analysis |

Ligand Exchange Studies and Catalytic Applications

While specific ligand exchange studies on iridium complexes of 3-fluoro-4-methylbenzylamine are not extensively detailed in the available literature, the principles of ligand exchange are fundamental to understanding their reactivity and potential catalytic applications. Ligand exchange kinetics in iridium complexes can be investigated using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, such as 1D and 2D EXSY (Exchange Spectroscopy) experiments. uni-kiel.denih.gov These studies provide insights into the lability of the ligands and the mechanisms of substitution reactions, which are crucial for designing catalysts. uni-kiel.denih.gov

Iridium complexes bearing amine ligands, including benzylamines, are of significant interest for their catalytic activity in a variety of organic transformations. These complexes have shown promise as catalysts in N-alkylation reactions, where an amine is reacted with an alcohol to form a new C-N bond through a "borrowing hydrogen" or "hydrogen autotransfer" mechanism. researchgate.netrsc.org In this process, the iridium catalyst facilitates the temporary removal of hydrogen from the alcohol, its reaction with the amine to form an imine, and the subsequent reduction of the imine to the final N-alkylated product.

Furthermore, iridium complexes are well-known catalysts for transfer hydrogenation reactions. nih.gov In these reactions, a hydrogen donor, such as formic acid or isopropanol, is used to reduce unsaturated functional groups. Iridium complexes with amine ligands can facilitate the transfer of hydrogen from the donor to the substrate, enabling the reduction of ketones, aldehydes, and imines. The electronic properties of the benzylamine ligand, influenced by the fluoro and methyl substituents, can modulate the catalytic activity and selectivity of the iridium center. For instance, iridium(III) complexes have been utilized in the transfer hydrogenation of N-heteroarenes to produce substituted 1,2,3,4-tetrahydroquinoline (B108954) derivatives in high yields. nih.gov

Table 2: Potential Catalytic Applications of Iridium-Benzylamine Complexes

| Catalytic Reaction | Substrates | Products | Role of Iridium Complex |

| N-Alkylation | Amines, Alcohols | N-Alkylated Amines | Catalyst for hydrogen transfer |

| Transfer Hydrogenation | Ketones, Aldehydes, Imines | Alcohols, Amines | Catalyst for hydrogen transfer |

| Reductive Amination | Amines, Ketones | Substituted Amines | Catalyst for imine formation and reduction |

Advanced Characterization Techniques and Spectroscopic Analysis in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules, including 3-Fluoro-4-methylbenzylamine (B1304794) hydrochloride. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, connectivity, and the chemical environment of individual atoms.

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental for mapping the hydrogen and carbon skeletons of the molecule.

In the ¹H NMR spectrum of 3-Fluoro-4-methylbenzylamine hydrochloride, the protonated amine group (NH₃⁺) would typically appear as a broad signal. The two benzylic protons (-CH₂-) next to the amine would show a distinct singlet, while the aromatic protons on the benzene (B151609) ring would present as a complex multiplet pattern due to spin-spin coupling with each other and with the fluorine atom. The methyl group (-CH₃) protons would appear as a singlet in the upfield region of the spectrum.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The chemical shifts are influenced by the electronegativity of neighboring atoms. The carbon atom bonded to the fluorine atom would exhibit a large C-F coupling constant. The signals for the benzylic carbon, methyl carbon, and the distinct aromatic carbons provide a complete carbon fingerprint of the molecule, confirming the substitution pattern on the benzene ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 3-Fluoro-4-methylbenzylammonium Cation

| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |

|---|---|---|---|

| Aromatic CH | 7.0 - 7.5 | 115 - 140 | Complex splitting due to H-H and H-F coupling. |

| Benzylic CH₂ | ~4.0 | ~45 | Position adjacent to the electron-withdrawing NH₃⁺ group. |

| Methyl CH₃ | ~2.3 | ~20 | Typical range for an aryl methyl group. |

Note: Predicted values are based on typical chemical shifts for similar substituted benzylamine (B48309) structures.

Fluorine-19 (¹⁹F) NMR is a highly sensitive and powerful tool for analyzing fluorinated organic compounds. nih.govbiophysics.org Since ¹⁹F is a 100% naturally abundant spin-½ nucleus, it provides sharp signals over a wide chemical shift range, making it an excellent probe for its local electronic environment. biophysics.org The ¹⁹F NMR spectrum of this compound would show a single resonance, as there is only one fluorine atom in the molecule. The precise chemical shift of this signal is highly sensitive to the molecular structure and solvent. biophysics.org Furthermore, this signal would be split into a multiplet due to coupling with adjacent aromatic protons (typically a doublet of doublets), providing valuable information that confirms the fluorine's position on the aromatic ring. nih.govrsc.org

To unambiguously assign all proton and carbon signals and to elucidate complex structural details, advanced two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between neighboring protons, helping to trace the connectivity within the aromatic ring.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): These experiments correlate directly bonded ¹H and ¹³C atoms, allowing for the definitive assignment of each carbon atom by linking it to its attached proton(s).

While this compound is not chiral, related benzylamine derivatives can be. nih.gov In cases where a chiral center is present, Chiral NMR spectroscopy is a vital technique for determining enantiomeric excess (ee). nih.gov This is typically achieved by using a chiral solvating agent or a chiral derivatizing agent. acs.org These agents interact with the enantiomers to form diastereomeric complexes or adducts, which are distinguishable in the NMR spectrum. acs.org The integration of the distinct signals corresponding to each diastereomer in the ¹H or ¹⁹F NMR spectrum allows for the direct and accurate calculation of the enantiomeric excess. acs.org

X-ray Crystallography for Solid-State Structure Elucidation and Conformational Analysisnih.govbiophysics.orgvaia.combris.ac.uk

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.gov For this compound, a single-crystal X-ray diffraction study would provide precise data on bond lengths, bond angles, and torsion angles. nih.govresearchgate.net

This analysis would confirm the planar structure of the benzene ring and the geometry around the benzylic carbon. Crucially, it would reveal the solid-state conformation of the molecule and detail the intermolecular interactions, such as hydrogen bonding between the benzylammonium (C₆H₅CH₂NH₃⁺) cation and the chloride (Cl⁻) anion. vaia.com The crystal packing arrangement, which describes how the ions are organized in the crystal lattice, would also be fully elucidated. researchgate.net This information is vital for understanding the physical properties of the solid material.

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to confirm the molecular weight of a compound and to obtain structural information from its fragmentation pattern. bris.ac.ukcreative-proteomics.com

For this compound, the molecular ion corresponding to the free base (C₈H₁₀FN) would be observed. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule. nih.gov

The fragmentation pattern in the mass spectrum provides a roadmap of the molecule's structure. Common fragmentation pathways for benzylamines include the cleavage of the C-C bond beta to the aromatic ring, leading to the formation of a stable tropylium (B1234903) ion or related fragments. acs.org The presence of the fluorine atom on the aromatic ring will influence the fragmentation, and characteristic losses of small neutral molecules may be observed. acs.orgmiamioh.edu Analysis of these fragments helps to piece together the molecular structure, confirming the identity of the compound. nih.gov

Table 2: Expected Key Fragments in the Mass Spectrum of 3-Fluoro-4-methylbenzylamine

| m/z (mass/charge) | Possible Fragment Identity | Notes |

|---|---|---|

| 139 | [C₈H₁₀FN]⁺ | Molecular ion of the free base. |

| 122 | [C₈H₇F]⁺ | Loss of the amine group (NH₃). |

Note: Fragmentation is dependent on the ionization technique used.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Benzylamine |

| Benzylamine hydrochloride |

| 3-Fluoro-4-methylbenzylamine |

Chromatographic Methods for Purity and Isomeric Analysis in Research (e.g., GC, HPLC)

Chromatographic techniques are indispensable in the research and development of pharmaceutical intermediates and active pharmaceutical ingredients for the determination of purity and the analysis of isomers. For this compound, both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are pivotal methods for ensuring its chemical integrity. These techniques are adept at separating the main compound from any process-related impurities, degradation products, and positional isomers that may arise during its synthesis.

Gas Chromatography (GC) in Research Applications

Gas chromatography, particularly when coupled with a mass spectrometer (GC-MS), is a powerful tool for the analysis of volatile and thermally stable compounds like benzylamines. Due to the polar nature of the amine group, derivatization is often employed to improve peak shape and thermal stability.

Purity Determination:

For purity analysis, a common approach involves the derivatization of the amine with an acylating agent, such as trifluoroacetic anhydride (B1165640) (TFAA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), to form a less polar and more volatile derivative. This minimizes peak tailing and allows for accurate quantification. The separation is typically achieved on a non-polar or medium-polarity capillary column.

Isomeric Analysis:

The separation of positional isomers of substituted benzylamines is crucial as they can have different toxicological profiles and reactivity. GC-MS is well-suited for this purpose, as isomers often exhibit distinct fragmentation patterns in their mass spectra, aiding in their identification. The elution order of isomers is influenced by factors such as boiling point and interaction with the stationary phase. For instance, in the analysis of regioisomeric compounds, it is often observed that ortho-substituted isomers elute earlier than their meta- and para- counterparts. nih.gov

A hypothetical GC method for the analysis of 3-Fluoro-4-methylbenzylamine and its potential positional isomers is outlined below.

Table 1: Hypothetical GC-MS Parameters for the Analysis of 3-Fluoro-4-methylbenzylamine Isomers

| Parameter | Value |

| Column | 5% Phenyl Methylpolysiloxane (30 m x 0.25 mm, 0.25 µm) |

| Injector Temperature | 250 °C |

| Oven Program | 80 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |

| Carrier Gas | Helium, 1.0 mL/min |

| Detector | Mass Spectrometer (MS) |

| Ionization Mode | Electron Ionization (EI), 70 eV |

| Mass Range | m/z 40-400 |

| Derivatizing Agent | Trifluoroacetic anhydride (TFAA) |

Under these conditions, one could expect the separation of potential isomers with distinct retention times, as illustrated in the hypothetical data below.

Table 2: Hypothetical Retention Times for TFAA-Derivatized Isomers of Fluoro-methylbenzylamine

| Compound | Hypothetical Retention Time (min) |

| 2-Fluoro-3-methylbenzylamine | 12.1 |

| 3-Fluoro-2-methylbenzylamine | 12.3 |

| 3-Fluoro-4-methylbenzylamine | 12.5 |

| 4-Fluoro-3-methylbenzylamine | 12.8 |

| 5-Fluoro-2-methylbenzylamine | 12.9 |

High-Performance Liquid Chromatography (HPLC) in Research Applications

HPLC is a versatile and widely used technique for the purity and isomeric analysis of non-volatile and thermally labile compounds. For a compound like this compound, which is a salt, reversed-phase HPLC (RP-HPLC) is the method of choice.

Purity Determination:

Purity analysis by HPLC is typically performed on a C18 or C8 column with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. The inclusion of an acidic modifier, such as formic acid or trifluoroacetic acid, in the mobile phase is often necessary to ensure good peak shape for basic compounds like benzylamines by suppressing the ionization of silanol (B1196071) groups on the stationary phase and protonating the amine.

Isomeric Analysis:

The separation of positional isomers by HPLC can be challenging due to their similar polarities. However, careful optimization of the stationary phase, mobile phase composition, and temperature can achieve the desired resolution. For chiral compounds, specialized chiral stationary phases (CSPs) are used to separate enantiomers. While 3-Fluoro-4-methylbenzylamine itself is not chiral, chiral derivatives or related chiral benzylamines are often analyzed using chiral chromatography. nih.gov The separation of positional isomers of substituted anilines and benzylamines has been demonstrated using crown ether-based chiral stationary phases, which can recognize the subtle differences in their molecular shapes. researchgate.net

A representative HPLC method for the purity and isomeric analysis of this compound is detailed below.

Table 3: Illustrative HPLC Parameters for Purity and Isomeric Analysis

| Parameter | Value |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 10% B to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector | UV at 220 nm |

| Injection Volume | 10 µL |

This method would be expected to separate the main peak of 3-Fluoro-4-methylbenzylamine from potential impurities and isomers. A sample chromatogram might show the following hypothetical retention times.

Table 4: Hypothetical HPLC Retention Times for 3-Fluoro-4-methylbenzylamine and Potential Related Substances

| Compound | Hypothetical Retention Time (min) |

| 4-Methylbenzylamine | 8.2 |

| 3-Fluorobenzylamine | 8.5 |

| 3-Fluoro-4-methylbenzylamine | 9.1 |

| 3-Fluoro-4-methylbenzoic acid (oxidative impurity) | 7.5 |

Computational and Theoretical Investigations

Quantum Chemical Calculations (e.g., DFT, Ab Initio)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and Ab Initio methods, are fundamental to modern chemical research. researchgate.net These approaches solve the Schrödinger equation (or its density-based equivalent in DFT) to determine the electronic structure and energy of a molecule. prensipjournals.com For 3-Fluoro-4-methylbenzylamine (B1304794) hydrochloride, such calculations would typically be performed using basis sets like 6-311++G(d,p) to provide a detailed description of the molecule's orbitals and electronic properties. researchgate.netresearchgate.net

The electronic structure of 3-Fluoro-4-methylbenzylamine hydrochloride is key to its reactivity. The presence of a fluorine atom, a methyl group, and a protonated aminomethyl group on the benzene (B151609) ring creates a unique electronic environment. DFT calculations can be used to compute several key descriptors that help in predicting reactivity. researchgate.net

Molecular Electrostatic Potential (MEP): An MEP map visually represents the electrostatic potential on the surface of a molecule. It helps identify electron-rich regions (nucleophilic sites, typically colored red) and electron-poor regions (electrophilic sites, typically colored blue). For the hydrochloride salt, the area around the -NH3+ group would be strongly electrophilic (blue), while the aromatic ring would show a more complex potential distribution due to the competing electronic effects of the substituents.

Atomic Charges: Methods like Natural Bond Orbital (NBO) analysis can be used to calculate the partial charges on each atom. This information provides insight into the intramolecular charge distribution and helps identify potential sites for nucleophilic or electrophilic attack.

Below is a hypothetical data table illustrating the kind of results that would be obtained from a DFT (B3LYP/6-311++G(d,p)) calculation on the 3-Fluoro-4-methylbenzylamine cation.

| Parameter | Predicted Value | Significance |

| HOMO Energy | -8.5 eV | Indicates electron-donating capability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 7.3 eV | Relates to chemical stability and reactivity |

| Dipole Moment | 4.5 D | Measures overall polarity of the molecule |

Note: The values in this table are illustrative and represent typical outputs from quantum chemical calculations for similar molecules.

Quantum chemical calculations are invaluable for elucidating reaction mechanisms. By modeling the potential energy surface of a reaction, chemists can identify the lowest energy pathway from reactants to products. This involves locating and characterizing the geometry and energy of transition states—the high-energy intermediates that represent the kinetic barrier to a reaction. prensipjournals.com

For reactions involving the amine group of 3-Fluoro-4-methylbenzylamine, such as N-acylation or N-alkylation, DFT methods could be used to:

Optimize the geometries of the reactants, intermediates, and products.

Perform a transition state search to locate the saddle point on the potential energy surface corresponding to the reaction barrier.

Calculate the activation energy (the energy difference between the reactants and the transition state), which determines the reaction rate.

Perform Intrinsic Reaction Coordinate (IRC) calculations to confirm that the identified transition state correctly connects the reactants and products.

These theoretical investigations can provide a deep understanding of the factors controlling the reaction, including the role of the fluoro and methyl substituents in stabilizing or destabilizing the transition state. acs.org

The benzylamine (B48309) moiety of the molecule is flexible, with rotation possible around the C(aryl)-CH2 and CH2-N bonds. Conformational analysis using quantum mechanics can identify the most stable three-dimensional arrangements (conformers) of the molecule. By calculating the relative energies of different rotational isomers (rotamers), a potential energy surface can be constructed, revealing the most populated conformations and the energy barriers to rotation.

The substitution pattern on the aromatic ring can influence conformational preferences. While not as pronounced as in systems with adjacent bulky groups, subtle electrostatic interactions between the C-F bond dipole, the methyl group, and the aminomethyl group could lead to specific preferred geometries. For instance, repulsive or attractive interactions might dictate the orientation of the -CH2NH3+ group relative to the plane of the ring.

Molecular Dynamics Simulations for Intermolecular Interactions

While quantum mechanics is excellent for studying individual molecules, Molecular Dynamics (MD) simulations are better suited for exploring the behavior of molecules in a condensed phase, such as in solution or interacting with a biological macromolecule. nih.govmdpi.com MD simulations model the movements of atoms over time based on a classical force field, which describes the potential energy of the system as a function of atomic positions. irb.hr

For this compound in an aqueous solution, an MD simulation could reveal:

Solvation Structure: How water molecules arrange themselves around the cation and the chloride anion. The simulation would show the formation of hydrogen bonds between water and the -NH3+ group, as well as the hydration shell around the hydrophobic aromatic ring.

Ion Pairing: The dynamics of the interaction between the 3-fluoro-4-methylbenzylammonium cation and the chloride anion, including the formation and lifetime of contact ion pairs versus solvent-separated ion pairs.

Transport Properties: By analyzing the trajectory of the molecules over time, properties like the diffusion coefficient could be estimated.

If 3-Fluoro-4-methylbenzylamine were being studied as a ligand for a protein, MD simulations could be used to investigate the stability of its binding mode in the protein's active site, the key intermolecular interactions (e.g., hydrogen bonds, salt bridges, hydrophobic contacts) that stabilize the complex, and the flexibility of both the ligand and the protein upon binding. mdpi.com

Structure-Reactivity Relationships from a Theoretical Perspective

The combination of the substituents on the benzylamine ring provides a basis for theoretical analysis of structure-reactivity relationships. chemrxiv.org The reactivity of the molecule, whether in aromatic substitution reactions or reactions at the amine group, is governed by the interplay of steric and electronic effects.

Electronic Effects: The fluorine atom at position 3 is strongly electron-withdrawing via the inductive effect, which deactivates the aromatic ring towards electrophilic substitution. The methyl group at position 4 is weakly electron-donating through hyperconjugation and inductive effects, which activates the ring. Theoretical calculations of electron density and MEP maps would quantify the net effect of these competing influences on the reactivity of different positions on the ring.

Steric Effects: The methyl group ortho to one of the unsubstituted ring positions can provide some steric hindrance to an incoming reagent at that site.

Effect on Amine Basicity: The electron-withdrawing fluorine atom will decrease the basicity (pKa) of the amine group compared to an unsubstituted benzylamine by inductively pulling electron density away from the nitrogen atom. The electron-donating methyl group will have a smaller, opposing effect. Quantum chemical methods can calculate the proton affinity of the amine, providing a theoretical measure of its basicity that can be correlated with experimental pKa values.

A hypothetical quantitative structure-reactivity relationship (QSRR) analysis could correlate calculated electronic parameters (like atomic charges or HOMO energy) with experimentally observed reaction rates for a series of substituted benzylamines to build a predictive model. chemrxiv.org

Derivatization and Analog Studies

Systematic Derivatization Strategies Based on the Benzylamine (B48309) Core

The benzylamine core of 3-fluoro-4-methylbenzylamine (B1304794) hydrochloride offers a versatile platform for systematic derivatization. The primary amino group and the aromatic ring are the main sites for chemical modifications. Common derivatization strategies include N-alkylation, N-acylation, and substitution on the aromatic ring. These modifications can significantly alter the compound's properties, such as its basicity, lipophilicity, and steric profile. ontosight.ai

One common approach to derivatization is the reaction of the primary amine with a variety of electrophiles. For instance, acylation with acid chlorides or anhydrides yields the corresponding amides. Alkylation, which can be achieved through reductive amination with aldehydes or ketones, leads to the formation of secondary or tertiary amines. nih.gov These reactions allow for the introduction of a wide array of functional groups and structural motifs.

Another derivatization strategy involves substitution on the benzylamine side chain. For example, the synthesis of phenyl-substituted benzylamine antimycotics has been explored, where an additional phenyl ring is incorporated into the side chain. nih.govacs.org This modification has been shown to be crucial for the biological activity of these compounds, with the distance and the type of spacer between the two phenyl groups being critical factors. nih.gov

Systematic derivatization can also involve modifications to the aromatic ring, although this is often more complex than derivatization of the amino group. Further substitution on the benzene (B151609) ring can be achieved through electrophilic aromatic substitution reactions, though the existing substituents will direct the position of new groups.

These derivatization strategies are summarized in the following table:

| Derivatization Strategy | Reagents and Conditions | Resulting Functional Group |

| N-Acylation | Acid chlorides, Anhydrides | Amide |

| N-Alkylation | Aldehydes/Ketones, Reducing agent (e.g., NaBH₄) | Secondary or Tertiary Amine |

| Side-Chain Extension | Introduction of additional aryl or alkyl groups | Modified Benzylamine Scaffold |

| Aromatic Ring Substitution | Electrophilic Aromatic Substitution | Further Substituted Benzene Ring |

Structure-Activity Relationship (SAR) Studies in Synthetic Contexts (e.g., modifications affecting chemical reactivity)

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its properties and reactivity. In the context of 3-fluoro-4-methylbenzylamine derivatives, SAR studies can provide insights into how modifications to the molecule affect its chemical reactivity and, by extension, its potential applications.

In another example, the SAR of a series of N-benzyl phenethylamines as 5-HT2A/2C agonists was investigated. nih.gov This study revealed that N-benzyl substitution on the phenethylamine (B48288) core significantly increased binding affinity and functional activity. nih.gov The nature and position of substituents on the N-benzyl group were found to be critical for both affinity and selectivity. nih.gov

The following table summarizes key findings from SAR studies on benzylamine derivatives:

| Compound Class | Key Structural Modifications | Impact on Activity/Reactivity |

| Benzylamine-supported Platinum(IV) complexes | 4-fluoro and 4-chloro substitution on the benzylamine | Enhanced anticancer activity |

| N-Benzyl Phenethylamines | N-benzyl substitution and substitution on the N-benzyl ring | Increased binding affinity and functional activity at 5-HT2A/2C receptors |

| Phenyl-substituted Benzylamine Antimycotics | Introduction of a second phenyl ring in the side chain | Potency is highly dependent on the linker and distance between the aryl groups |

These studies highlight the importance of systematic structural modifications to fine-tune the chemical and biological properties of benzylamine derivatives. The electronic and steric effects of different substituents can have a profound impact on the molecule's reactivity and its interactions with biological targets.

Synthesis of Labeled Analogs for Research Applications (e.g., isotopic labeling for mechanistic probes)

Isotopically labeled analogs of 3-fluoro-4-methylbenzylamine hydrochloride are invaluable tools in various research applications, particularly for elucidating reaction mechanisms and studying metabolic pathways. nih.govwikipedia.org The introduction of stable isotopes, such as deuterium (B1214612) (²H) or carbon-13 (¹³C), or radioactive isotopes like carbon-14 (B1195169) (¹⁴C), allows for the tracking of the molecule through complex chemical or biological systems. wikipedia.orgmusechem.com

The synthesis of labeled compounds can be achieved through two main strategies: a "synthetic approach" where a labeled starting material is carried through a synthetic route, or an "exchange approach" where isotopes are introduced into the target molecule in the later stages of the synthesis. princeton.edu Late-stage labeling is often preferred as it is more efficient and reduces the handling of radioactive materials throughout a multi-step synthesis. openmedscience.comopenmedscience.com

For example, deuterium-labeled compounds can be synthesized using deuterated reagents, such as deuterated sodium borohydride (B1222165) for reductive aminations, or by H/D exchange reactions under specific catalytic conditions. princeton.educlearsynth.com Carbon-14 labeling often starts with a simple labeled precursor, like [¹⁴C]carbon dioxide or [¹⁴C]cyanide, which is then incorporated into the target molecule through a series of chemical transformations. nih.govnih.gov

The application of isotopically labeled benzylamines in mechanistic studies has been demonstrated in the investigation of enzyme-catalyzed reactions. researcher.life By using deuterated substrates, kinetic isotope effects can be measured, providing insights into the rate-determining steps of a reaction. researcher.life Furthermore, labeled compounds are essential in drug metabolism studies to identify and quantify metabolites. nih.gov

The table below outlines common isotopic labeling strategies and their applications:

| Isotope | Labeling Method | Research Application |

| Deuterium (²H) | H/D exchange, use of deuterated reagents | Mechanistic studies (Kinetic Isotope Effect), metabolic fate studies |

| Carbon-13 (¹³C) | Use of ¹³C-labeled precursors in synthesis | Mechanistic studies (NMR spectroscopy), metabolic flux analysis |

| Carbon-14 (¹⁴C) | Use of ¹⁴C-labeled precursors (e.g., Ba¹⁴CO₃) | Metabolic fate and mass balance studies, autoradiography |

Future Directions and Emerging Research Avenues

Development of Novel Catalytic Transformations Involving 3-Fluoro-4-methylbenzylamine (B1304794) Hydrochloride

The core structure of 3-Fluoro-4-methylbenzylamine hydrochloride presents multiple sites for catalytic functionalization, including the benzylic C(sp³)–H bonds, aromatic C(sp²)–H bonds, and the primary amine group. Future research will likely focus on developing novel catalytic systems to selectively modify these positions, creating rapid access to diverse molecular architectures.

One promising frontier is the application of advanced C–H functionalization strategies. beilstein-journals.org While historically challenging, direct and selective C(sp³)–H functionalization of amines is increasingly feasible. rsc.org Research into synergistic catalysis, combining single electron transfer (SET) and hydrogen atom transfer (HAT), has enabled the arylation of benzylic C–H bonds in various unprotected N-alkyl benzylamines. rsc.org Applying such methodologies to this compound could yield a range of novel 1,1-diarylmethylamine structures, which are core motifs in numerous bioactive compounds. rsc.org

Furthermore, palladium-catalyzed reactions using transient directing groups are enabling previously difficult meta-C–H functionalization of benzylamine (B48309) derivatives. nih.gov This approach could be adapted to selectively introduce aryl, amino, or chloro groups onto the aromatic ring of 3-Fluoro-4-methylbenzylamine, guided by the electronic properties of the fluoro and methyl substituents. The development of new ligands and catalyst systems will be crucial for achieving high regioselectivity and substrate scope. nih.gov

Additionally, the amine group itself can act as a nucleophilic catalyst. Benzylamine has been successfully employed as a recyclable, nucleophilic catalyst in on-water syntheses of quinolines, demonstrating its utility in promoting complex cyclization reactions. organic-chemistry.org Future investigations could explore the catalytic activity of this compound in similar transformations, where the electronic effects of the fluorine and methyl groups might modulate its catalytic efficiency and selectivity.

| Catalytic Strategy | Potential Application to this compound | Anticipated Product Class | Reference |

| SET/HAT Synergistic Catalysis | Benzylic C(sp³)–H Arylation | α-Aryl-3-fluoro-4-methylbenzylamines | rsc.org |

| Palladium/Transient Mediator Catalysis | meta-C(sp²)–H Amination/Arylation | Functionalized aromatic ring derivatives | nih.gov |

| Nucleophilic Organocatalysis | Catalyst for heterocycle synthesis (e.g., quinolines) | Acts as a recyclable catalyst | organic-chemistry.org |

| Chiral Pyridoxal Catalysis | Asymmetric α-C-H addition to aldehydes | Chiral β-amino alcohols | researchgate.net |

Integration into Automated Synthesis and Flow Chemistry Systems

The transition from traditional batch processing to continuous flow chemistry and automated synthesis offers significant advantages in terms of safety, efficiency, scalability, and reproducibility. seqens.comsyrris.com These technologies are particularly well-suited for handling hazardous reagents and optimizing reaction conditions, making them ideal for the synthesis and derivatization of fluorinated compounds like this compound. nih.gov

A key application will be in the production of the compound and its derivatives. Automated synthesis has been successfully implemented for the production of structurally related compounds, such as 4-[¹⁸F]fluorobenzylamine, for use in radiochemistry. nih.gov In this process, a remotely controlled synthesis unit performs the reduction of a fluorobenzonitrile precursor using a borohydride (B1222165) resin, a method that avoids hazardous reagents like LiAlH₄ and is compatible with automation. nih.gov A similar automated workflow could be developed for the large-scale, safe production of this compound.

Flow chemistry is set to revolutionize how this building block is used in multi-step syntheses. researchgate.net Continuous flow reactors provide superior control over reaction parameters like temperature and mixing, which is critical for managing exothermic reactions or handling unstable intermediates. seqens.com The integration of flow systems with in-line purification and real-time analytics (e.g., ¹⁹F-NMR) allows for rapid reaction optimization and the telescoping of multiple synthetic steps into a single, continuous process. amt.ukresearchgate.net This approach could be used to synthesize derivatives of this compound with high purity and yield, accelerating drug discovery and development timelines. syrris.com

| Technology | Advantage | Relevance to this compound | Reference |

| Automated Synthesis Unit | Safe handling of reagents, high reproducibility | Enables safe, scalable production via reduction of 3-fluoro-4-methylbenzonitrile (B68015), similar to related fluorobenzylamines. | nih.gov |

| Continuous Flow Reactors | Enhanced safety, precise temperature control, scalability | Safer handling of fluorination reactions and downstream functionalization; allows for rapid multi-step synthesis. | seqens.comnih.gov |

| Integrated Flow Systems | In-line purification and real-time monitoring | Accelerates optimization of new reactions and enables the production of high-purity derivatives on demand. | amt.ukresearchgate.net |

Exploration of Undiscovered Reaction Pathways and Synthetic Utilities

Beyond optimizing known transformations, future research will venture into uncharted territory, exploring entirely new reaction pathways for this compound. The unique electronic and steric properties conferred by the fluoro and methyl groups could be leveraged to uncover novel reactivity.

One major area for exploration is the combination of electrochemistry and photoredox catalysis for C–H functionalization. nih.gov These methods operate under mild conditions and can activate C–H bonds that are inaccessible through traditional thermal methods. Applying electro-photochemical strategies to this compound could enable unprecedented transformations, such as the direct enantioselective cyanation or alkylation of the benzylic position without the need for pre-installed directing groups. nih.gov

The benzylamine motif is a key component of many pharmaceuticals. rsc.org Future work will undoubtedly focus on using this compound as a starting point for the synthesis of novel bioactive molecules. For example, it can serve as a precursor for generating 3-fluoro-4-methylbenzonitrile, an important intermediate for certain agrochemicals and pharmaceuticals. google.com Furthermore, its use in the multi-component synthesis of complex heterocyclic systems, such as triazolo-triazin-amines, highlights its potential in generating libraries of compounds for biological screening. researchgate.net

Finally, the development of chemoenzymatic strategies represents a burgeoning field of research. The modification of polyketide synthases has enabled the biosynthetic incorporation of fluorine into complex natural products. nih.gov While direct enzymatic reactions involving this compound are yet to be explored, future research could aim to identify or engineer enzymes capable of selectively functionalizing its structure, combining the precision of biocatalysis with the versatility of synthetic chemistry.

Q & A

Basic Questions

Q. What are the optimal synthetic routes for 3-Fluoro-4-methylbenzylamine hydrochloride in laboratory settings?

- Methodology : The compound can be synthesized via nucleophilic substitution using 3-fluoro-4-methylbenzyl chloride and methylamine in the presence of a base (e.g., NaOH or K₂CO₃) under controlled temperatures (20–40°C). Post-reaction, the product is acidified with HCl to precipitate the hydrochloride salt. Purification via recrystallization (ethanol/water) ensures high purity .

- Key Considerations : Reaction yield optimization requires strict control of stoichiometry, temperature, and reaction time. Industrial-scale adaptations may involve continuous flow reactors for improved efficiency .

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

- Analytical Techniques :

- NMR : H NMR (DMSO-d₆) should show peaks for the aromatic protons (δ 7.2–7.4 ppm), methyl group (δ 2.3 ppm), and NH₂/Cl⁻ (broad δ 3.5–4.0 ppm). F NMR will confirm the fluorine substituent (δ -110 to -115 ppm) .

- Mass Spectrometry : ESI-MS should display a molecular ion peak at m/z 139.17 (free base) and 175.63 (hydrochloride adduct) .

- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>98%) .

Q. What are the recommended storage conditions and handling protocols to ensure the stability of this compound?

- Storage : Store at -20°C in airtight, light-resistant containers under inert gas (N₂ or Ar) to prevent moisture absorption and degradation. Stability exceeds 5 years under these conditions .